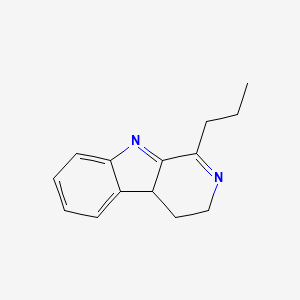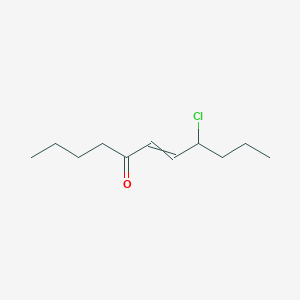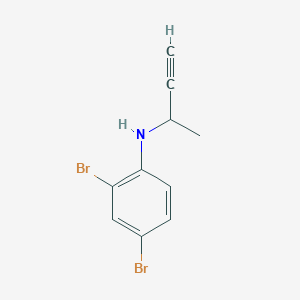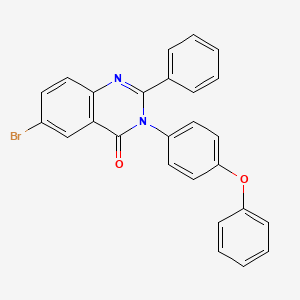![molecular formula C23H16O7 B14374637 2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate CAS No. 90269-80-0](/img/structure/B14374637.png)
2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate is a complex organic compound with a unique structure. This compound is characterized by its cyclopenta[b]anthracene core, which is a polycyclic aromatic hydrocarbon. The presence of acetyl and diacetate groups adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclopenta[b]anthracene core, followed by the introduction of acetyl and diacetate groups. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various catalysts to facilitate the acetylation and diacetylation processes. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Hydrolysis: The diacetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of
Eigenschaften
CAS-Nummer |
90269-80-0 |
|---|---|
Molekularformel |
C23H16O7 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
(2-acetyl-4-acetyloxy-5,10-dioxo-1H-cyclopenta[b]anthracen-11-yl) acetate |
InChI |
InChI=1S/C23H16O7/c1-10(24)13-8-16-17(9-13)23(30-12(3)26)19-18(22(16)29-11(2)25)20(27)14-6-4-5-7-15(14)21(19)28/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
YBWCUZDRTVOPFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C1)C(=C3C(=C2OC(=O)C)C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)



![2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine](/img/structure/B14374585.png)

![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)


![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)


![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)

